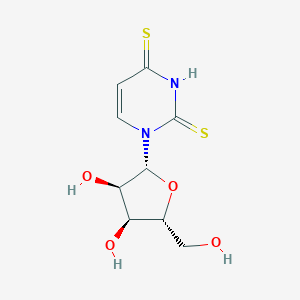

2,4-Dithiouridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S2/c12-3-4-6(13)7(14)8(15-4)11-2-1-5(16)10-9(11)17/h1-2,4,6-8,12-14H,3H2,(H,10,16,17)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYRYFXQZRFDQL-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)NC1=S)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927654 | |

| Record name | 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13239-96-8 | |

| Record name | 2,4-Dithiouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dithiouridine

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of novel nucleoside analogs is paramount. This guide provides a detailed overview of the chemical and physical characteristics of 2,4-Dithiouridine, a sulfur-containing pyrimidine nucleoside. Due to the limited direct experimental data on this compound in publicly available literature, this document synthesizes information from studies on the closely related 2-thiouridine, 4-thiouridine, and 2,4-dithiouracil to project the probable attributes of the title compound.

Core Chemical Properties

This compound is a ribonucleoside composed of a 2,4-dithiouracil base attached to a ribose sugar moiety. The systematic IUPAC name for this compound is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₄S₂ |

| Molecular Weight | 276.33 g/mol |

| Canonical SMILES | C1=CN(C(=S)NC1=S)[C@H]2--INVALID-LINK--CO)O">C@@HO |

| InChI Key | Inferred from structure |

| CAS Number | Not readily available |

Physicochemical and Spectroscopic Properties

The introduction of two thione groups in place of the keto groups in uridine is expected to significantly influence its physicochemical and spectroscopic properties.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| pKa | Expected to be lower than uridine. | The electron-withdrawing nature of the thione groups increases the acidity of the N3 proton. |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. Moderate solubility in water.[1] | Similar to 2-thiouridine and 4-thiouridine.[1] |

| Stability | The dithiouracil ring is relatively stable. The glycosidic bond may be susceptible to cleavage under strong acidic conditions. | General characteristic of nucleosides. |

| Lipophilicity (LogP) | Higher than uridine. | The replacement of oxygen with sulfur generally increases lipophilicity. |

Predicted Spectroscopic Data

| Spectroscopic Method | Predicted Characteristics |

| UV/Visible Spectroscopy | Expected to have two characteristic absorption maxima, likely at longer wavelengths than 2-thiouridine (~273 nm) and 4-thiouridine (~330 nm).[2] |

| ¹H NMR Spectroscopy | Characteristic signals for the ribose protons and the H5 and H6 protons of the pyrimidine ring. The chemical shifts will be influenced by the presence of the two sulfur atoms. |

| ¹³C NMR Spectroscopy | The C2 and C4 carbons will show significant downfield shifts into the thione region (~170-200 ppm). |

| Mass Spectrometry | A clear molecular ion peak corresponding to the calculated molecular weight is expected. |

Synthesis of this compound

A plausible synthetic route to this compound can be devised starting from the readily available precursor, uridine. The following multi-step protocol is proposed based on established methods for the synthesis of thiated nucleosides.

Proposed Experimental Protocol

-

Protection of Ribose Hydroxyl Groups: The 2', 3', and 5' hydroxyl groups of uridine are first protected to prevent side reactions. This is typically achieved by acetylation using acetic anhydride in pyridine or by silylation using a reagent like tert-butyldimethylsilyl chloride (TBDMSCl).

-

Thionation of the Uracil Ring: The protected uridine is then subjected to a thionation reaction. A common reagent for converting carbonyls to thiocarbonyls is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[3] This reaction would be performed in an anhydrous solvent such as toluene or dioxane at an elevated temperature to convert both the C2 and C4 keto groups to thione groups. Alternatively, a two-step approach could be employed, where the 4-keto group is first converted to a 4-triazolyl intermediate, which is then displaced by a sulfur nucleophile, followed by thionation of the 2-keto group.[2]

-

Deprotection: The protecting groups on the ribose moiety are removed to yield the final product, this compound. Acetyl groups can be removed under basic conditions (e.g., with ammonia in methanol), while silyl groups are typically removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (Et₃N·3HF).[2][4]

-

Purification: The crude product is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two thione groups and the hydroxyl groups of the ribose.

-

Alkylation: The sulfur atoms are nucleophilic and can be readily alkylated with electrophiles such as alkyl halides. This property is often exploited for chemical probing and cross-linking studies.

-

Oxidation: The thione groups can be oxidized to the corresponding sulfinates or sulfonates with oxidizing agents.

-

Conversion to Amines: The thione groups can be converted to amino groups, for instance, by treatment with ammonia or other amines, which is a common reaction for thiopyrimidines.

-

Reactivity of the 4-Thio Group: In pyrimidine systems, the 4-position is generally more reactive towards nucleophilic substitution than the 2-position.[5] Therefore, selective reaction at the C4-sulfur might be achievable under controlled conditions.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the known activities of related thiated nucleosides suggest several potential areas of application for this compound.

-

Antimicrobial and Antiviral Agents: Several 2'-deoxy-4'-thio pyrimidine nucleosides have demonstrated cytotoxic and antiviral activities.[6] 5-substituted 4-thiouridines have shown promising antimicrobial activity, including against Mycobacterium tuberculosis. The introduction of sulfur atoms can significantly alter the biological activity compared to their oxygen-containing analogs.

-

Anticancer Agents: 2'-Deoxy-4'-thiocytidine and related compounds have shown cytotoxicity against various cancer cell lines.[6]

-

Probes for Nucleic Acid Structure and Function: Thiouridines are valuable tools in molecular biology. 4-Thiouridine is a photoactivatable ribonucleoside analog used as a photoaffinity label to study RNA-protein interactions.[7] 2-Thiouridine is known to stabilize RNA duplexes.[2][8] The unique properties of this compound could make it a useful probe for investigating nucleic acid structure, function, and interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Thiouridine | C9H12N2O5S | CID 3032615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of 2,4-Dithiouridine

Introduction: 2,4-Dithiouridine is a thionated nucleoside analog of uridine where the two carbonyl oxygens at positions C2 and C4 of the pyrimidine ring are replaced by sulfur atoms. This modification imparts unique chemical and photophysical properties, making it a valuable tool for researchers in chemical biology and drug development. Thionucleosides are utilized as photo-crosslinking agents to study nucleic acid-protein interactions, as therapeutic agents, and as probes to investigate RNA structure and function. This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of this compound, consolidating methodologies from established procedures for related thiolated nucleosides.

I. Chemical Synthesis of this compound

The synthesis of this compound from uridine is a multi-step process that involves the protection of the ribose hydroxyl groups, thionation of the protected uracil base, and subsequent deprotection to yield the final product.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2',3',5'-Tri-O-acetyl-uridine (Protected Uridine)

This initial step protects the hydroxyl groups of the ribose sugar to prevent side reactions during the subsequent thionation step. A common method is acetylation.

-

Methodology:

-

Suspend uridine in a suitable solvent such as pyridine.

-

Cool the mixture in an ice bath.

-

Add acetic anhydride dropwise to the cooled suspension with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure. The resulting residue is co-evaporated with toluene to remove residual pyridine.

-

Dissolve the residue in a solvent like dichloromethane or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude acetylated uridine, which can be purified by silica gel chromatography if necessary. A similar procedure is used for the synthesis of acetylated 4-thiouridine[1].

-

Step 2: Thionation of 2',3',5'-Tri-O-acetyl-uridine

The conversion of the C2 and C4 carbonyl groups to thiocarbonyls is the key transformation, typically achieved using Lawesson's reagent.[1][2][3][4][5]

-

Methodology:

-

Dissolve the dried 2',3',5'-Tri-O-acetyl-uridine in an anhydrous solvent such as dioxane or toluene.

-

Add Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) to the solution. Typically, slightly more than 2 equivalents are needed to ensure both carbonyls are thionated.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

The crude residue containing the protected this compound is then purified by flash chromatography on silica gel.

-

Step 3: Deprotection to Yield this compound

The final step involves the removal of the acetyl protecting groups from the ribose moiety to yield the target compound, this compound.

-

Methodology:

-

Dissolve the purified 2',3',5'-Tri-O-acetyl-2,4-dithiouridine in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a saturated solution of ammonia in methanol.

-

Seal the reaction vessel and stir at room temperature. Monitor the reaction by TLC until all starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the crude this compound. This crude product is then subjected to final purification. This deacetylation method is effective for obtaining the free nucleoside[1].

-

II. Purification of this compound

Purification is critical to remove unreacted starting materials, reagents, and byproducts. A multi-step approach involving extraction and chromatography is typically employed.

Figure 2: General purification workflow for this compound.

Purification Protocols

-

Workup and Extraction:

-

After deprotection and solvent evaporation, dissolve the crude solid in a minimal amount of aqueous buffer.

-

Wash the aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove nonpolar impurities.

-

Collect the aqueous layer and concentrate it under reduced pressure.

-

-

Flash Chromatography:

-

The concentrated crude product is adsorbed onto silica gel.

-

The silica is loaded onto a column packed with silica gel.

-

The product is eluted using a solvent gradient, typically a mixture of dichloromethane or chloroform and methanol. For modified nucleosides, a gradient of 5-10% methanol in chloroform is often effective[6].

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Positive fractions are combined and the solvent is evaporated to yield the purified this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For applications requiring very high purity, an additional purification step using reversed-phase HPLC (RP-HPLC) can be performed.

-

A C18 column is commonly used with a gradient of a polar solvent (e.g., water or triethylammonium acetate buffer) and a less polar organic solvent (e.g., acetonitrile).

-

III. Quantitative Data and Characterization

The following tables summarize representative quantitative data for the synthesis of thiouridines. While specific data for this compound is not abundant in the cited literature, the values for the closely related 2-thiouridine and 4-thiouridine provide a reasonable benchmark.

Table 1: Reaction Yields

| Step | Product | Typical Yield | Reference |

|---|---|---|---|

| 1 | 5′-O-DMT-2-thiouridine | 70% | [6] |

| 2 | 2',3',5'-Tri-O-acetyl-4-thiouridine | High Yields | [1] |

| 3 | 4-Thiouridine (from deacetylation) | High Yields |[1] |

Table 2: Characterization Data for Related Thiouridines

| Compound | Formula | Molar Mass ( g/mol ) | Spectroscopic Data | Reference |

|---|---|---|---|---|

| 2-Thiouridine | C₉H₁₂N₂O₅S | 260.3 | ¹H NMR (DMSO-d₆): δ 12.70 (s, 1H), 8.00 (d, 1H), 6.50 (d, 1H). FAB MS: m/z 561.1708 (for 5'-O-DMT derivative, MH⁻) | [6] |

| 4-Thiouridine | C₉H₁₂N₂O₅S | 260.26 | UV λmax: ~330 nm. MS: [M-H]⁻ at m/z 259.0394 | [7][8] |

| 2,4-Dithiouracil | C₄H₄N₂S₂ | 144.2 | ¹H NMR, Mass Spectra available in databases. |[9] |

Note: The characterization of the final this compound product should be performed using standard analytical techniques including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

References

- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]

- 2. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]

- 6. academic.oup.com [academic.oup.com]

- 7. 4-Thiouridine - Wikipedia [en.wikipedia.org]

- 8. 4-Thiouridine | C9H12N2O5S | CID 3032615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Dithiouracil | C4H4N2S2 | CID 1712448 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4-Dithiouridine: A Comprehensive Structural and Conformational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dithiouridine (s²'⁴U) is a sulfur-modified ribonucleoside, an analog of uridine where the two carbonyl oxygens at positions 2 and 4 of the pyrimidine ring are substituted with sulfur atoms. This modification imparts unique chemical and physical properties to the nucleoside, influencing its conformational preferences, base-pairing interactions, and overall effects on the structure and stability of RNA. Thionucleosides, in general, are of significant interest in nucleic acid research and drug development due to their presence in natural RNA molecules, particularly transfer RNA (tRNA), and their potential as therapeutic agents and molecular probes.

This technical guide provides a detailed analysis of the structural and conformational properties of this compound. It consolidates data from spectroscopic and computational studies to offer a comprehensive overview for researchers in the fields of biochemistry, molecular biology, and medicinal chemistry.

Structural Analysis

The introduction of sulfur atoms in place of oxygen at the C2 and C4 positions of the uracil base significantly alters the electronic distribution and steric properties of the nucleobase. This, in turn, influences bond lengths, bond angles, and the overall geometry of the molecule.

Molecular Structure of 2,4-Dithiouracil

Table 1: Calculated Bond Lengths and Angles for 2,4-Dithiouracil

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.37 | N1-C2-N3 | 120.0 |

| C2-S2 | 1.66 | C2-N3-C4 | 124.0 |

| N3-C4 | 1.39 | N3-C4-C5 | 118.0 |

| C4-S4 | 1.66 | C4-C5-C6 | 119.0 |

| C5-C6 | 1.36 | C5-C6-N1 | 122.0 |

| C6-N1 | 1.38 | S2-C2-N1 | 120.0 |

| N1-H1 | 1.01 | S2-C2-N3 | 120.0 |

| N3-H3 | 1.01 | S4-C4-N3 | 121.0 |

| C5-H5 | 1.08 | S4-C4-C5 | 121.0 |

| C6-H6 | 1.08 | H5-C5-C4 | 120.5 |

| H6-C6-N1 | 119.0 |

Data derived from DFT (B3LYP) calculations on 2,4-dithiouracil.

Conformational Analysis

The conformation of a nucleoside is primarily defined by three key parameters: the sugar pucker of the ribose ring, the torsion angle around the glycosidic bond, and the conformation of the exocyclic hydroxymethyl group.

Ribose Sugar Pucker

The ribose ring in nucleosides is not planar and typically adopts one of two major puckered conformations: C2'-endo (South) or C3'-endo (North). This conformation is crucial as it dictates the overall geometry of the nucleoside and, by extension, the helical structure of an RNA duplex. In standard A-form RNA, the C3'-endo conformation is predominant.

Studies on mono-thiolated uridines, such as 2-thiouridine (s²U), have shown that the presence of the sulfur atom at the 2-position strongly stabilizes the C3'-endo sugar pucker.[1] This effect is attributed to stereoelectronic interactions involving the bulky sulfur atom. It is highly probable that this compound also exhibits a strong preference for the C3'-endo conformation, thereby pre-organizing the nucleoside for incorporation into an A-form RNA helix.

Glycosidic Bond Torsion

The rotation around the N1-C1' glycosidic bond determines the orientation of the nucleobase relative to the sugar moiety. The two common conformations are anti and syn. In the anti conformation, the bulk of the base is positioned away from the sugar, which is the predominant conformation in standard Watson-Crick base pairing. The syn conformation, where the base is positioned over the sugar ring, is sterically less favorable for pyrimidines.

NMR studies on oligonucleotides containing 2-thiouridine have indicated a strong preference for the anti conformation.[2] Given the steric bulk of the two sulfur atoms in this compound, it is expected to have an even stronger preference for the anti conformation to minimize steric clashes between the base and the ribose.

Table 2: Summary of Conformational Preferences for Thiouridines

| Nucleoside | Predominant Sugar Pucker | Predominant Glycosidic Conformation |

| Uridine | C2'-endo / C3'-endo equilibrium | anti |

| 2-Thiouridine | C3'-endo | anti |

| 4-Thiouridine | C3'-endo (less pronounced than s²U) | anti |

| This compound (Predicted) | Strongly C3'-endo | Strongly anti |

Experimental Protocols

The structural and conformational analysis of this compound relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often complemented by computational modeling.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for studying the conformation of nucleosides in solution.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve the synthesized and purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

The concentration should be optimized for the specific NMR experiment, typically in the range of 1-5 mM.

-

Add an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

-

1D ¹H NMR Spectroscopy:

-

Acquire a standard 1D ¹H NMR spectrum to identify and assign the resonances of the ribose and base protons.

-

Measure the scalar coupling constants (J-couplings), particularly ³J(H1'-H2'), which is a key indicator of the sugar pucker. A small ³J(H1'-H2') value (< 3 Hz) is characteristic of a C3'-endo conformation, while a larger value (> 7 Hz) indicates a C2'-endo conformation.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Use to confirm proton-proton scalar coupling connectivity within the ribose spin system.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular ribose spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons. The intensity of the cross-peak between the base proton (H6) and the ribose protons (H1', H2', H3') provides information about the glycosidic torsion angle. A strong NOE between H6 and H1' is indicative of a syn conformation, whereas a strong NOE between H6 and H2'/H3' suggests an anti conformation.

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to assign the carbon resonances.

-

The chemical shifts of C2', C3', and C4' are also sensitive to the sugar pucker conformation.

-

X-ray Crystallography for Structural Determination

X-ray crystallography provides the most definitive atomic-resolution structural information for a molecule in its solid state. Although a crystal structure for this compound is not currently available, the general protocol for its determination would be as follows.

Detailed Methodology:

-

Crystallization:

-

Synthesize and purify high-purity this compound.

-

Screen a wide range of crystallization conditions (e.g., different solvents, precipitants, temperatures, and crystallization techniques like vapor diffusion or slow evaporation) to obtain single, diffraction-quality crystals.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer and cool it in a cryostream (typically to 100 K) to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam (from a rotating anode source or a synchrotron).

-

Collect a series of diffraction images as the crystal is rotated.

-

-

Data Processing:

-

Index the diffraction spots to determine the unit cell parameters and crystal system.

-

Integrate the intensities of the diffraction spots.

-

Scale and merge the data from multiple images to produce a final set of unique reflection intensities.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using direct methods or Patterson methods.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the atomic coordinates, thermal parameters, and occupancies against the experimental diffraction data until the model converges and provides the best fit to the data.

-

-

Validation:

-

Assess the quality of the final model using various metrics (e.g., R-factor, R-free, bond lengths, bond angles, and Ramachandran plot for macromolecules).

-

Conclusion

The dual substitution of oxygen with sulfur at the C2 and C4 positions of uridine to form this compound results in a nucleoside with distinct structural and conformational properties. Based on computational data and analogies with mono-thiolated uridines, this compound is predicted to have elongated carbon-sulfur bonds and a strong preference for a C3'-endo sugar pucker and an anti glycosidic bond conformation. These features pre-organize the molecule for incorporation into A-form RNA helices and likely have significant implications for the structure, stability, and recognition of RNA molecules containing this modification. Further experimental studies, particularly the determination of its crystal structure, would provide invaluable data to confirm these predictions and further elucidate the role of this unique modified nucleoside in biological systems and its potential in therapeutic applications.

References

The Enigmatic Role of 2,4-Dithiouridine in RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological significance of thionated uridine modifications in RNA, with a specific focus on the hypothetical properties of 2,4-dithiouridine. While direct scientific literature on the natural occurrence and function of this compound in RNA is virtually nonexistent, this document extrapolates from the well-documented roles of its constituent modifications, 2-thiouridine (s²U) and 4-thiouridine (s⁴U). We will explore the synthesis, structural impact, and functional implications of these mono-thiolated uridines to construct a theoretical framework for the potential significance of this compound. This guide provides researchers with a comprehensive overview of the current landscape of thiouridine research, including detailed experimental protocols and quantitative data, to facilitate further investigation into this nascent area of RNA biology.

Introduction: The Expanding World of RNA Modifications

The functional diversity of RNA is not solely dictated by its primary sequence of the four canonical bases. Post-transcriptional modifications dramatically expand the chemical and structural repertoire of RNA, influencing its stability, folding, and interactions with other molecules. Among the over 170 known RNA modifications, thionated nucleosides, where an oxygen atom in the nucleobase is replaced by a sulfur atom, represent a critical class of modifications with profound biological consequences.

This guide focuses on thionated derivatives of uridine, particularly the extensively studied 2-thiouridine (s²U) and 4-thiouridine (s⁴U). While these modifications have been the subject of intense research, the doubly thionated this compound remains a largely unexplored entity within the context of RNA biology. This document aims to bridge this knowledge gap by providing a detailed examination of s²U and s⁴U, and from this, building a theoretical foundation for the potential roles of this compound.

The Biological Significance of Mono-Thiolated Uridines

2-Thiouridine (s²U): A Key Player in Translational Fidelity

2-Thiouridine is a highly conserved modification found predominantly at the wobble position (position 34) of the anticodon loop in specific tRNAs, such as those for lysine, glutamine, and glutamate.[1][2] Its presence is crucial for accurate and efficient protein synthesis.

Structural and Functional Impact:

-

Conformational Rigidity: The substitution of oxygen with the larger sulfur atom at the C2 position induces a strong preference for the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices.[1] This pre-organizes the anticodon loop into a rigid structure, facilitating optimal codon recognition on the ribosome.[1][2]

-

Enhanced Base Pairing and Stacking: The s²U modification significantly stabilizes Watson-Crick base pairing with adenosine (A) through improved base stacking interactions.[1][3] This enhanced stability is critical for the accurate decoding of codons ending in A.

-

Wobble Pairing Restriction: By stabilizing the s²U•A pair, the modification simultaneously destabilizes the G•U wobble pair, thereby preventing misreading of codons ending in G.[3] This restriction of wobble pairing is a key contributor to translational fidelity.

4-Thiouridine (s⁴U): A Versatile Photochemical Probe and a Regulator of Cellular Processes

4-Thiouridine is another conserved modification, typically found at position 8 of tRNAs in bacteria and archaea.[4] Beyond its natural roles, s⁴U has been widely adopted as a powerful tool in molecular biology.

Structural and Functional Impact:

-

Photoreactivity: 4-Thiouridine exhibits a unique photochemical reactivity. Upon exposure to near-UV light (around 330-360 nm), it can form covalent cross-links with adjacent pyrimidines or with amino acid residues in interacting proteins.[5][6] This property makes it an invaluable tool for studying RNA-RNA and RNA-protein interactions in vivo and in vitro.

-

Cellular Sensor: In bacteria, s⁴U in tRNA acts as a sensor for near-UV radiation. Cross-linking events induced by sunlight can trigger a cellular stress response.[7]

-

Metabolic Labeling: 4-Thiouridine can be incorporated into newly transcribed RNA in living cells, serving as a metabolic label to track RNA synthesis and turnover rates.[8]

The Hypothetical Landscape of this compound in RNA

Based on the individual properties of s²U and s⁴U, we can hypothesize the potential characteristics and biological significance of a this compound modification in RNA.

Hypothesized Properties of this compound:

-

Combined Structural Rigidity and Photoreactivity: A this compound modification would likely inherit the C3'-endo conformational preference from the 2-thio position and the photoreactivity from the 4-thio position. This could create a structurally constrained, photo-inducible cross-linking agent for high-resolution mapping of RNA interactions.

-

Altered Base Pairing and Stacking: The presence of two sulfur atoms would significantly alter the electronic properties of the uracil ring, likely leading to unique base pairing and stacking behaviors that could be exploited for novel therapeutic or diagnostic applications.

-

Unique Spectroscopic Signature: The two thiocarbonyl groups would be expected to produce a distinct UV-Vis absorption spectrum, potentially allowing for specific detection and quantification of this modification.

Quantitative Data Summary

The following tables summarize key quantitative data for 2-thiouridine and 4-thiouridine, providing a basis for comparison and for predicting the properties of this compound.

Table 1: Thermodynamic Stability of RNA Duplexes Containing Thiouridine Modifications

| Modification | Duplex Sequence | Melting Temperature (Tₘ) (°C) | Change in Gibbs Free Energy (ΔG°₃₇) (kcal/mol) | Reference |

| Unmodified (U) | 5'-GUUUC-3' / 3'-CAAAG-5' | 19.0 | - | [1] |

| 2-Thiouridine (s²U) | 5'-Gs²UUUC-3' / 3'-CAAAG-5' | 30.7 | -2.0 (relative to U) | [1] |

| 4-Thiouridine (s⁴U) | 5'-Gs⁴UUUC-3' / 3'-CAAAG-5' | 14.5 | +0.6 (relative to U) | [1] |

| Unmodified (U:A) | 5'-GCGAUAGCGC-3' / 3'-CGCUAUCGCG-5' | - | -10.0 | [3] |

| 2-Thiouridine (s²U:A) | 5'-GCGA(s²U)AGCGC-3' / 3'-CGCUAUCGCG-5' | - | -10.5 | [3] |

| Unmodified (U:U) | 5'-GCGAUAGCGC-3' / 3'-CGCUUUCGCG-5' | - | -7.24 | [3] |

| 2-Thiouridine (s²U:U) | 5'-GCGA(s²U)AGCGC-3' / 3'-CGCUUUCGCG-5' | - | -8.65 | [3] |

Table 2: Spectroscopic Properties of Thiouridines

| Nucleoside | Maximum Absorption (λₘₐₓ) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| Uridine | 262 | 10,100 | General Knowledge |

| 2-Thiouridine | 275, 220 | ~15,000, ~12,000 | [1] |

| 4-Thiouridine | 331 | ~19,000 | [9] |

Experimental Protocols

Chemical Synthesis of 2-Thiouridine and 4-Thiouridine Modified RNA

The synthesis of RNA oligonucleotides containing thiouridine modifications is typically achieved using solid-phase phosphoramidite chemistry.

Protocol for 2-Thiouridine RNA Synthesis:

-

Phosphoramidite Preparation: Synthesis of the 2-thiouridine phosphoramidite is the initial step. This is achieved by coupling a bis-silyl derivative of 2-thiouracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by standard sugar protection and phosphitylation procedures.[1]

-

Oligonucleotide Synthesis: The 2-thiouridine phosphoramidite is incorporated into the growing RNA chain on an automated synthesizer using standard protocols. A tert-butyl hydroperoxide oxidation step is recommended to preserve the thiocarbonyl group.[1]

-

Deprotection and Purification: The synthesized oligonucleotide is cleaved from the solid support and deprotected using a mixture of ammonium hydroxide and ethanol, followed by treatment with triethylamine trihydrofluoride to remove 2'-hydroxyl protecting groups.[1] The final product is purified by HPLC.[1]

Protocol for 4-Thiouridine RNA Synthesis (Post-synthetic Modification):

-

Incorporation of a Precursor: A 4-triazolouridine phosphoramidite is incorporated into the RNA sequence during standard solid-phase synthesis.[1]

-

Post-synthetic Thiolation: The resin-bound oligonucleotide containing the triazolo-uridine is treated with thiolacetic acid to convert it to 4-thiouridine.[1][10]

-

Deprotection and Purification: Standard deprotection and purification procedures, as described for 2-thiouridine RNA, are then followed.[1]

Analysis of Thiouridine-Modified RNA

UV Thermal Denaturation (Melting Studies):

-

Prepare RNA duplex samples in a suitable buffer (e.g., 25 mM phosphate buffer, pH 7.0, containing 100 mM NaCl).[1]

-

Use a spectrophotometer equipped with a Peltier temperature controller.

-

Monitor the absorbance at a specific wavelength (e.g., 260 nm or 330 nm for s⁴U) as the temperature is increased in small increments (e.g., 1°C/min).[1]

-

The melting temperature (Tₘ) is determined from the first derivative of the melting curve. Thermodynamic parameters can be derived from concentration-dependent melting studies.[3]

Mass Spectrometry:

-

Intact Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified, modified oligonucleotide.[1]

-

Nucleoside Composition Analysis: The RNA is enzymatically digested to its constituent nucleosides using enzymes like nuclease P1 and alkaline phosphatase. The resulting nucleoside mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the modified nucleosides.[1][11]

Photo-Cross-linking with 4-Thiouridine:

-

Sample Preparation: Incubate the 4-thiouridine-containing RNA with the protein of interest under appropriate binding conditions.

-

UV Irradiation: Irradiate the sample with a UV lamp at 350-360 nm for a defined period on ice.[5]

-

Analysis: The cross-linked RNA-protein complexes can be analyzed by SDS-PAGE and autoradiography (if the RNA is radiolabeled) or by western blotting.[5]

Visualizations

Signaling Pathways and Workflows

Caption: Simplified bacterial biosynthetic pathways for 2-thiouridine and 4-thiouridine.

Caption: Workflow for RNA-protein photo-cross-linking using 4-thiouridine.

Caption: Logical relationship of hypothesized this compound properties.

Conclusion and Future Directions

The study of thiouridines has significantly advanced our understanding of RNA function, from the fundamental mechanisms of translation to the intricate networks of RNA-protein interactions. While 2-thiouridine and 4-thiouridine are now well-established as critical players in RNA biology and as indispensable research tools, this compound remains a frontier. The synthesis and incorporation of this compound into RNA would be a pivotal first step, opening the door to exploring its structural, thermodynamic, and functional properties. Such studies could reveal novel biological roles and provide a new generation of chemical probes for dissecting the complexities of the cellular RNome. This guide serves as a foundational resource for researchers poised to embark on this exciting avenue of investigation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biosynthesis and functions of sulfur modifications in tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of 4-thiouridine in tRNA in the methanogenic archaeon Methanococcus maripaludis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Site-specific RNA crosslinking with 4-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of a 4-thiouridine synthetase–RNA complex reveals specificity of tRNA U8 modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Comparative Analysis of 2,4-Dithiouridine and Other Thiolated Nucleosides: A Technical Guide

This technical guide provides a comprehensive overview of 2,4-dithiouridine in comparison to other thiolated nucleosides, with a focus on their synthesis, physicochemical properties, and applications. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Introduction to Thiolated Nucleosides

Thiolated nucleosides are analogues of natural nucleosides where one or more oxygen atoms in the pyrimidine or purine base have been replaced by sulfur. This substitution significantly alters the electronic and steric properties of the nucleobase, leading to unique characteristics that are exploited in both biological research and therapeutic applications. Among the most well-studied thiolated pyrimidines are 2-thiouridine (s²U) and 4-thiouridine (s⁴U). Both are found in nature, particularly in transfer RNA (tRNA), where they play crucial roles in codon recognition and stabilizing tRNA structure. 4-thiouridine is also a widely used tool for metabolic labeling of nascent RNA transcripts due to its unique photoreactive properties.

This compound (s²′⁴U), which contains sulfur atoms at both the 2 and 4 positions of the uracil base, represents a less studied but intriguing molecule. Its properties are expected to be a composite of those of its mono-thiolated counterparts, offering potential for novel applications.

Synthesis of Thiolated Nucleosides

The synthesis of thiolated nucleosides generally involves the thionation of a protected nucleoside precursor. The choice of thionating agent and reaction conditions is crucial for achieving regioselectivity and high yields.

The synthesis of thiolated nucleosides, including this compound, typically follows a multi-step process involving protection of the ribose hydroxyl groups, thionation of the uracil ring, and subsequent deprotection.

Caption: Generalized workflow for the chemical synthesis of thiolated nucleosides.

-

Synthesis of 2-Thiouridine: Begin with the synthesis of 2-thiouridine from uridine. This can be accomplished by first protecting the ribose hydroxyls, followed by a reaction sequence that replaces the 2-keto group with a thio group. A common method involves coupling a protected ribose with 2-thiouracil.

-

Protection of 2-Thiouridine: The hydroxyl groups of the synthesized 2-thiouridine are protected, for example, by acetylation, to prevent side reactions during the subsequent thionation step.

-

Thionation of Protected 2-Thiouridine: The protected 2-thiouridine is then reacted with a thionating agent, such as Lawesson's reagent, in a suitable solvent like dioxane or toluene under reflux conditions. This step converts the C4-carbonyl group into a thiocarbonyl group.

-

Deprotection: The protecting groups on the ribose are removed under standard conditions (e.g., with methanolic ammonia for acetyl groups) to yield this compound.

-

Purification: The final product is purified by column chromatography to yield pure this compound.

Physicochemical and Biological Properties

The introduction of sulfur atoms significantly alters the properties of the uridine base. The larger van der Waals radius of sulfur compared to oxygen and its lower electronegativity affect hydrogen bonding capabilities, base stacking interactions, and sugar conformation.

| Property | Uridine (U) | 2-Thiouridine (s²U) | 4-Thiouridine (s⁴U) | This compound (s²′⁴U) |

| UV λmax (nm) at pH ~7 | 262 | 273 | 330-340 | 280, 340 |

| pKa | 9.3 | ~8.7 | 8.2 | 7.50 |

| Effect on RNA Duplex Tm | Reference | Stabilizing (ΔTm ≈ +11.7°C)[1][2] | Destabilizing (ΔTm ≈ -4.5°C)[1][2] | Not experimentally determined, likely destabilizing |

| Preferred Sugar Pucker | C2'-endo / C3'-endo equilibrium | Predominantly C3'-endo[1][2] | - | C3'-endo |

Note: The effect of this compound on RNA duplex stability is inferred. Given the significant destabilization caused by the 4-thio modification, it is likely that the dithio-analogue would also have a destabilizing effect, potentially more pronounced.

The C3'-endo sugar pucker conformation is characteristic of A-form RNA helices. The strong preference of 2-thiouridine for this conformation is thought to "pre-organize" the RNA strand for duplex formation, contributing to its stabilizing effect[3].

Biological Activity and Applications

Thiolated nucleosides have shown a range of biological activities and are valuable tools in molecular biology.

| Nucleoside | Biological Activity | Research Applications |

| 2-Thiouridine (s²U) | Broad-spectrum antiviral activity against positive-strand RNA viruses (e.g., DENV, SARS-CoV-2).[2] | Enhances stability and specificity of antisense oligonucleotides.[4] |

| 4-Thiouridine (s⁴U) | Cytotoxic at high concentrations; can induce a nucleolar stress response.[5] | Metabolic labeling of nascent RNA (e.g., 4sU-tagging, PAR-CLIP) for studying RNA synthesis, turnover, and RNA-protein interactions.[5] |

| This compound (s²′⁴U) | The 5-fluoro-2'-deoxy derivative is a weak inhibitor of tumor cell growth. The 2'-deoxy-5'-monophosphate is a competitive inhibitor of thymidylate synthase. | Potential as a spectroscopic probe due to its unique UV-visible spectrum. |

| 4'-Thio-derivatives | Some 4'-thio pyrimidine nucleosides exhibit cytotoxicity and antiviral activity (e.g., against HSV-1 and HCMV). | - |

While many pyrimidine nucleoside analogues are potent antiviral and anticancer agents, the data for this compound is sparse. Studies on 2,4-dithio-5-fluoro-2'-deoxyuridine showed it to be a much weaker inhibitor of tumor cell growth compared to 5-fluorodeoxyuridine and its mono-thiolated analogues. This suggests that the double thionation may not be favorable for this particular mechanism of action. However, the broader antiviral and anticancer potential of this compound and its derivatives remains an area for further investigation.

Signaling Pathways and Mechanisms

In bacteria such as Salmonella enterica, the biosynthesis of thiolated nucleosides in tRNA is a complex enzymatic process. The sulfur atom is ultimately derived from cysteine. Two distinct pathways have been proposed for the thiolation of different positions on the nucleobases.

Caption: Proposed pathways for tRNA thiolation in S. enterica.

This diagram illustrates two main routes for tRNA thiolation: a direct sulfur transfer from the cysteine desulfurase IscS to the tRNA modifying enzymes (like ThiI for s⁴U and MnmA for s²U), and a more complex pathway that involves the iron-sulfur ([Fe-S]) cluster assembly machinery for the synthesis of other modified nucleosides like 2-thiocytidine (s²C) and N-6-(4-hydroxyisopentenyl)-2-methylthioadenosine (ms²io⁶A).

Experimental Protocols: Metabolic Labeling of RNA with 4-Thiouridine

4-Thiouridine is a powerful tool for studying RNA dynamics. The following is a generalized protocol for the metabolic labeling and purification of newly transcribed RNA from cell culture.

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the culture medium with fresh medium containing 4-thiouridine (4sU) at a final concentration of 100-500 µM.

-

Incubate the cells for a defined period (the "pulse," e.g., 10-60 minutes), depending on the desired temporal resolution.

-

-

Total RNA Extraction:

-

After the labeling period, harvest the cells and immediately lyse them using a reagent such as TRIzol.

-

Extract the total RNA following the manufacturer's protocol, typically involving chloroform extraction and isopropanol precipitation.

-

-

Thiol-Specific Biotinylation:

-

Dissolve the purified total RNA in an appropriate buffer.

-

Add a biotinylating agent that reacts specifically with thiol groups, such as EZ-Link Biotin-HPDP.

-

Incubate the reaction at room temperature, protected from light, for 1.5 to 2 hours.

-

Remove excess, unreacted biotin by chloroform extraction and subsequent RNA precipitation.

-

-

Purification of Labeled RNA:

-

Resuspend the biotinylated RNA and heat to 65°C to denature secondary structures, then place on ice.

-

Add streptavidin-coated magnetic beads to the RNA solution and incubate to allow the biotinylated RNA to bind to the beads.

-

Use a magnetic stand to capture the beads (with the bound nascent RNA). The supernatant contains the unlabeled, pre-existing RNA.

-

Wash the beads several times with high- and low-salt wash buffers to remove non-specifically bound RNA.

-

-

Elution:

-

Elute the captured, newly transcribed RNA from the beads by adding a solution containing a reducing agent, such as dithiothreitol (DTT), which cleaves the disulfide bond in the Biotin-HPDP linker.

-

Collect the eluate and purify the RNA by ethanol precipitation. The purified nascent RNA is now ready for downstream applications like qRT-PCR or RNA-sequencing.

-

Caption: Experimental workflow for metabolic labeling and purification of nascent RNA using 4sU.

Conclusion

Thiolated nucleosides, particularly derivatives of uridine, are a fascinating class of molecules with diverse properties and applications. While 2-thiouridine is known to stabilize RNA duplexes and exhibits broad-spectrum antiviral activity, 4-thiouridine's primary utility lies in its role as a powerful tool for studying RNA metabolism.

This compound remains a comparatively under-explored molecule. Its synthesis is achievable, and its physicochemical properties, such as its lower pKa and distinct UV absorbance, have been characterized. However, key data regarding its effect on RNA duplex stability and its broader biological activity profile are still lacking. Based on the pronounced destabilizing effect of the 4-thio modification, it is likely that this compound would also destabilize RNA duplexes. The weak anticancer activity of its 5-fluoro-2'-deoxy derivative suggests that simultaneous thionation at both the 2 and 4 positions may not be beneficial for all therapeutic strategies.

Future research into the direct measurement of the thermodynamic effects of this compound incorporation into RNA and a broader screening of its biological activities will be crucial to unlocking its full potential in nucleic acid chemistry and drug development.

References

- 1. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of 4-thiouridine site-specifically substituted RNAs for cross-linking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and interactions with thymidylate synthase of 2,4-dithio analogues of dUMP and 5-fluoro-dUMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Discovery and Synthesis of 2,4-Dithiouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolated nucleosides, naturally occurring modifications of RNA, play crucial roles in various biological processes, including the modulation of RNA structure and function. Among these, 2-thiouridine and 4-thiouridine are well-studied congeners known for their impact on tRNA stability and codon recognition. While the individual significance of these mono-thiolated uridines is established, the exploration of their di-thiolated counterpart, 2,4-dithiouridine, offers a compelling avenue for research into novel therapeutic agents and biochemical probes. This technical guide provides a comprehensive overview of the synthesis of this compound, drawing upon established methodologies for the preparation of its mono-thiolated precursors.

Synthesis of this compound

The synthesis of this compound is not as widely documented as that of its mono-thiolated analogs. However, a plausible and effective synthetic route can be devised based on the known procedures for introducing sulfur at the C2 and C4 positions of the pyrimidine ring. The most logical approach involves the sequential thiation of uridine, starting with the synthesis of 2-thiouridine, followed by the conversion of the 4-oxo group to a 4-thio group.

Proposed Synthetic Pathway for this compound

The proposed synthesis commences with the well-established conversion of uridine to 2-thiouridine, followed by a second thiation step to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps outlined above.

Protocol 1: Synthesis of 2-Thiouridine from Uridine

This procedure is adapted from established methods for the synthesis of 2-thiouridine.

Materials:

-

Uridine

-

Pyridine (anhydrous)

-

Hexamethyldisilazane (HMDS)

-

2-Thiouracil

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dichloromethane (DCM, anhydrous)

-

Methanol (MeOH)

-

Ammonia in Methanol (2 M)

-

Silica gel for column chromatography

Procedure:

-

Silylation of 2-Thiouracil: A suspension of 2-thiouracil in anhydrous pyridine is treated with hexamethyldisilazane (HMDS) and refluxed until the solution becomes clear, indicating the formation of the bis-silyl derivative. The solvent is then removed under reduced pressure.

-

Glycosylation: The silylated 2-thiouracil is dissolved in anhydrous dichloromethane (DCM). To this solution, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added, followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf) at 0 °C. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up and Deprotection: Upon completion, the reaction is quenched with aqueous sodium bicarbonate and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting protected 2-thiouridine is then deprotected by treatment with 2 M ammonia in methanol at room temperature.

-

Purification: The crude 2-thiouridine is purified by silica gel column chromatography to yield the pure product.

Protocol 2: Proposed Synthesis of this compound from 2-Thiouridine

This proposed protocol is based on the thiation of 2-thio-2'-deoxyuridine analogues and the general reactivity of Lawesson's reagent.

Materials:

-

2-Thiouridine

-

Anhydrous pyridine

-

Protecting group reagents (e.g., TBDMS-Cl, Imidazole)

-

Lawesson's Reagent

-

Anhydrous toluene or dioxane

-

Deprotection reagents (e.g., TBAF)

-

Silica gel for column chromatography

Procedure:

-

Protection of Hydroxyl Groups: The hydroxyl groups of 2-thiouridine are protected to prevent side reactions during thiation. For example, silylation with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in an anhydrous solvent like pyridine can be employed.

-

Thiation of the 4-Oxo Group: The protected 2-thiouridine is dissolved in an anhydrous solvent such as toluene or dioxane. Lawesson's reagent is added, and the mixture is refluxed. The reaction progress is monitored by TLC.

-

Work-up and Deprotection: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to a deprotection step, for instance, using tetrabutylammonium fluoride (TBAF) to remove silyl protecting groups.

-

Purification: The crude this compound is purified by silica gel column chromatography to afford the final product.

Quantitative Data

Table 1: Biological Activity of Thiouridine Analogues

| Compound | Target/Assay | IC50 (µM) | Ki (µM) |

| 2'-Deoxy-2-thiouridine | L1210 cell growth | ~10 | - |

| 2'-Deoxy-4-thiouridine | L1210 cell growth | ~5 | - |

| 2'-Deoxy-2,4-dithiouridine | L1210 cell growth | >100 | - |

| 2,4-Dithio-dUMP | Thymidylate Synthase | - | 32-55 |

Data for 2'-deoxy analogues are presented for comparative purposes.

Table 2: Spectroscopic Data of Thiouridines

| Compound | ¹H NMR (δ, ppm in DMSO-d₆) | ¹³C NMR (δ, ppm in DMSO-d₆) | Mass Spectrometry (m/z) |

| 2-Thiouridine | 12.70 (s, 1H, NH), 8.05 (d, 1H, H6), 6.50 (d, 1H, H1'), 5.45 (d, 1H, 2'-OH), 5.30 (d, 1H, 3'-OH), 4.20 (m, 3H), 3.40 (m, 2H, H5') | Characteristic downfield shift of C2 | [M-H]⁻: 259.0395 |

| 4-Thiouridine | Exchangeable NH proton signal in the range of 12.68–13.10 ppm | Characteristic downfield shift of C4 to ~190 ppm | [M+H]⁺, [M+Na]⁺, [M+K]⁺ observed |

| This compound | Predicted: Two distinct downfield shifted NH proton signals. | Predicted: Downfield shifts for both C2 and C4 carbons. | Predicted: [M+H]⁺ ~277.03 |

Biological Significance and Signaling Pathways

The biological activity of thiolated nucleosides is often attributed to their altered electronic properties and steric effects upon incorporation into nucleic acids. The replacement of oxygen with sulfur at the C2 and C4 positions of the uracil ring can influence base pairing, sugar conformation, and interactions with enzymes.

While a specific signaling pathway directly modulated by this compound has not been elucidated, its structural similarity to other nucleoside analogues suggests potential interactions with enzymes involved in nucleotide metabolism and nucleic acid synthesis. For instance, the deoxyribonucleoside monophosphate of 2,4-dithiouracil has been shown to be a competitive inhibitor of thymidylate synthase.[1]

Logical Relationship of Thiouridine Analogues in Biological Systems

The following diagram illustrates the logical progression from uridine to its thiolated analogues and their potential impact on biological processes.

Caption: Biological implications of uridine thiolation.

Conclusion

The synthesis and study of this compound represent a promising frontier in the field of nucleoside chemistry and drug discovery. While detailed experimental data on this specific molecule remains somewhat limited, the established synthetic routes for its mono-thiolated precursors provide a solid foundation for its preparation. The comparative biological data suggests that the di-thiolated analogue may possess unique properties, distinct from both 2-thiouridine and 4-thiouridine. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential as a therapeutic agent or a tool for chemical biology.

References

An In-depth Technical Guide to the Physical Characteristics of 2,4-Dithiouridine Crystals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the physical characteristics of 2,4-Dithiouridine crystals is limited in publicly accessible literature. This guide provides a comprehensive overview based on available data for the closely related nucleobase, 2,4-Dithiouracil, and analogous thiouridine compounds. The experimental protocols detailed herein are derived from established methodologies for similar molecules and should be adapted and optimized for specific laboratory conditions.

Introduction

This compound is a sulfur-containing pyrimidine nucleoside analog of uridine, where the oxygen atoms at both the C2 and C4 positions of the uracil ring are replaced by sulfur atoms. This modification can significantly alter the molecule's electronic properties, hydrogen bonding capabilities, and steric profile, making it a compound of interest in medicinal chemistry and nucleic acid research. Understanding the physical characteristics of its crystalline form is crucial for its synthesis, purification, formulation, and for elucidating its structure-activity relationships.

This technical guide provides a summary of the available crystallographic data for the nucleobase 2,4-Dithiouracil and spectroscopic and thermal properties of related thiouridine analogs. It also outlines detailed experimental protocols for the characterization of this compound crystals.

Crystallographic Data

The crystal structure of the nucleobase 2,4-Dithiouracil provides valuable insights into the probable packing and intermolecular interactions within this compound crystals.

Table 1: Crystallographic Data for 2,4-Dithiouracil

| Parameter | Value |

| CCDC Number | 873163 |

| Empirical Formula | C₄H₄N₂S₂ |

| Formula Weight | 144.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.973(3) |

| b (Å) | 10.339(4) |

| c (Å) | 7.080(3) |

| α (°) | 90 |

| β (°) | 114.69(4) |

| γ (°) | 90 |

| Volume (ų) | 530.1(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.806 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) for 2,4-Dithiouracil.

Spectroscopic Properties (Analogous Compounds)

Table 2: ¹H NMR Spectroscopic Data for Thiouridine Analogs (in DMSO-d₆)

| Proton | 2-Thiouridine (δ, ppm) | 4-Thiouridine (δ, ppm) |

| NH | 12.70 (s) | Not Reported |

| H6 | 8.00 (d) | Not Reported |

| H5 | Not Reported | Not Reported |

| H1' | 6.50 (d) | Not Reported |

| H2' | Not Reported | Not Reported |

| H3' | Not Reported | Not Reported |

| H4' | 4.10 (m) | Not Reported |

| H5', H5'' | 3.30 (m) | Not Reported |

| OH | 5.60 (d), 5.40 (d), 5.20 (d) | Not Reported |

Data is illustrative and sourced from studies on 2-thiouridine.[1]

Table 3: UV-Visible Spectroscopic Data for Thiouridine Analogs

| Compound | Solvent/Buffer | λmax (nm) |

| 2-Thiouridine containing duplex | 25 mM phosphate, 100 mM NaCl, pH 7.0 | 280 |

| 4-Thiouridine containing duplex | 25 mM phosphate, 100 mM NaCl, pH 7.0 | 330 |

| 4-Thiouridine | PBS (pH 7.2) | 249, 330 |

Data compiled from various sources for comparative purposes.[1][2]

Thermal Properties (Analogous Compounds)

The melting temperature (Tm) of nucleic acid duplexes containing thiouridines provides insight into their thermal stability.

Table 4: Thermal Melting (Tm) Data for RNA Duplexes Containing Thiouridines

| Duplex | Tm (°C) |

| Unmodified U-containing duplex | 19.0 |

| s²U-containing duplex | 30.7 |

| s⁴U-containing duplex | 14.5 |

Conditions: Duplex concentration of ~8 x 10⁻⁴ M in 25 mM phosphate buffer, 100 mM NaCl, 0.5 mM EDTA, pH 7.0.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis, crystallization, and characterization of this compound, based on established procedures for related compounds.

Synthesis of this compound

The synthesis of this compound can be approached by thionation of a protected uridine derivative. A common method involves the use of Lawesson's reagent.

Protocol:

-

Protection of Uridine: Protect the hydroxyl groups of uridine (e.g., with TBDMS or acetyl groups) to prevent side reactions.

-

Thionation: Dissolve the protected uridine in a dry, inert solvent such as anhydrous toluene or dioxane.

-

Add Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in a stoichiometric amount (typically 2-3 equivalents).

-

Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Deprotection: Remove the protecting groups from the purified, thionated product using appropriate deprotection conditions (e.g., TBAF for TBDMS groups or ammonia in methanol for acetyl groups).

-

Purify the final product, this compound, by recrystallization or column chromatography.

Crystallization

Obtaining high-quality crystals is paramount for X-ray diffraction studies. The following are general guidelines for the crystallization of this compound.

Protocol:

-

Solvent Selection: Screen a variety of solvents to determine the solubility of this compound. Good solvents for crystallization are those in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures. Common solvents to test include water, ethanol, methanol, acetonitrile, and mixtures thereof.

-

Slow Evaporation:

-

Dissolve the purified this compound in a suitable solvent to create a near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Place the solution in a clean vial and cover it with a cap that has small perforations to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Prepare a concentrated solution of this compound in a suitable solvent.

-

Prepare a reservoir solution containing a precipitant (e.g., a salt or a polymer like PEG) that is miscible with the solvent of the compound.

-

For the hanging drop method, place a small drop (1-2 µL) of the compound solution on a siliconized coverslip and invert it over the reservoir.

-

For the sitting drop method, place the drop on a post within a sealed well containing the reservoir solution.

-

Over time, the solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the compound in the drop and promoting crystallization.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling should induce crystallization.

-

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Protocol:

-

Crystal Mounting: Carefully select a single, well-formed crystal of this compound and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using computational methods (e.g., direct methods or Patterson methods). The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule.

Protocol:

-

Sample Preparation: Dissolve a small amount (typically 1-5 mg) of crystalline this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating neighboring protons).

-

¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. This will show the chemical shifts of the different carbon atoms in the molecule.

-

2D NMR Spectroscopy (Optional): For more complex structures or to confirm assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within a molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a buffer solution). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Spectrum Acquisition: Record the UV-Visible absorption spectrum over a wavelength range of approximately 200-400 nm using a spectrophotometer.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which are characteristic of the electronic structure of the molecule.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and phase transitions of a crystalline material.

Protocol:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small amount (1-5 mg) of this compound crystals into an aluminum DSC pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions such as melting, decomposition, or changes in crystal form. The melting point is determined from the onset or peak of the melting endotherm.

-

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample of the crystals into the TGA instrument.

-

Heat the sample at a controlled rate under a controlled atmosphere.

-

The TGA curve will show the change in mass of the sample as a function of temperature, indicating the temperatures at which decomposition or loss of solvent occurs.

-

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound crystals.

Conclusion

This technical guide provides a foundational understanding of the expected physical characteristics of this compound crystals, drawing upon data from its constituent nucleobase and related thiouridine analogs. The detailed experimental protocols offer a starting point for researchers to synthesize, crystallize, and comprehensively characterize this promising molecule. Further experimental investigation is necessary to fully elucidate the specific properties of this compound in its crystalline state, which will be invaluable for its future applications in drug development and nucleic acid chemistry.

References

Theoretical and Molecular Modeling Studies of 2,4-Dithiouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dithiouridine (s²s⁴U), a thionated analog of the nucleoside uridine, has garnered significant interest in the fields of medicinal chemistry and molecular biology. The substitution of the two keto-oxygen atoms at the C2 and C4 positions of the pyrimidine ring with sulfur atoms imparts unique physicochemical and biological properties to the molecule. These modifications influence its electronic structure, hydrogen bonding capabilities, and conformational preferences, leading to potential applications as an antiviral and anticancer agent. This technical guide provides an in-depth overview of the theoretical studies and molecular modeling of this compound, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing relevant workflows and mechanisms.

Molecular Structure and Properties

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of this compound and its parent nucleobase, 2,4-dithiouracil. These computational approaches provide valuable insights that complement experimental data from techniques like X-ray crystallography and spectroscopy.

Geometric Parameters

Quantum chemical calculations have been performed to determine the optimized geometry of 2,4-dithiouracil. The calculated bond lengths and angles are in good agreement with experimental crystallographic data, providing a validated model for further computational analysis.

Table 1: Selected Calculated and Experimental Bond Lengths (Å) and Bond Angles (°) for this compound/Dithiouracil.

| Parameter | DFT Calculated (B3LYP)[1] | Experimental (X-ray)[2] |

| Bond Lengths (Å) | ||

| C2=S2 | 1.662 | - |

| C4=S4 | 1.660 | - |

| N1-C2 | 1.385 | - |

| C2-N3 | 1.391 | - |

| N3-C4 | 1.398 | - |

| C4-C5 | 1.442 | - |

| C5=C6 | 1.359 | - |

| C6-N1 | 1.378 | - |

| **Bond Angles (°) ** | ||

| S2-C2-N1 | 122.5 | - |

| S2-C2-N3 | 123.4 | - |

| S4-C4-N3 | 121.8 | - |

| S4-C4-C5 | 124.7 | - |

| C6-N1-C2 | 121.2 | - |

| C2-N3-C4 | 125.1 | - |

| N1-C2-N3 | 114.1 | - |

| N3-C4-C5 | 113.5 | - |

| C4-C5-C6 | 119.5 | - |

| C5-C6-N1 | 126.6 | - |

| Dihedral Angles (°) | ||

| O1'-C1'-N1-C6 | - | 18.0[2] |

| C2'-C1'-N1-C6 | - | -101.5[2] |

Note: DFT data is for 2,4-dithiouracil, while dihedral angles are for this compound.

Spectroscopic Properties

Experimental and theoretical studies have characterized the spectroscopic signature of this compound.

Table 2: Experimental Spectroscopic Data for this compound.

| Spectroscopic Technique | Key Findings | Reference |

| UV-Vis Spectroscopy | In H₂O (pH 5.70): λmax at 280 nm (ε = 21.2 x 10³) and 340 nm (ε = 10.6 x 10³). Two isobestic points at 343 nm and 302 nm. pKa = 7.50. | [2] |

| Infrared (IR) Spectroscopy | Thioamide band I observed at 1610 cm⁻¹. No splitting of C=S vibration bands, suggesting equivalent C=S bonds. | [2] |

| Proton NMR (P.M.R.) | Measured in d-DMSO with TMS as an internal standard. | [2] |

Vibrational Frequencies

DFT calculations have been used to predict the vibrational frequencies of 2,4-dithiouracil, aiding in the assignment of experimental IR and Raman spectra.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 2,4-Dithiouracil.

| Vibrational Mode | Calculated Frequency (DFT) |

| N-H Stretching | ~3400 - 3500 |

| C-H Stretching | ~3100 |

| C=S Stretching | ~1100 - 1200 |

| Ring Deformations | Various |

Experimental and Computational Protocols

Synthesis of this compound

A generalized protocol for the synthesis of this compound can be adapted from methods reported for related thiopyrimidine nucleosides.

Protocol 1: Synthesis of this compound

-

Protection of Uridine: Acetylate the hydroxyl groups of uridine using acetic anhydride in pyridine to yield 2',3',5'-tri-O-acetyluridine.

-

Thionation: Treat the protected uridine with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in a high-boiling solvent like pyridine or dioxane. This step replaces the carbonyl oxygens with sulfur.

-

Deprotection: Remove the acetyl protecting groups using a methanolic ammonia solution.

-

Purification: Purify the resulting this compound product using column chromatography on silica gel.

-

Crystallization: Crystallize the purified product from an aqueous solution to obtain yellow needles of this compound monohydrate[2].

Spectroscopic Analysis

Protocol 2: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., water) at a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. For pH-dependent studies, adjust the pH of the solution using small volumes of 1N HCl or 1N NaOH and record the spectrum at each pH value[2].

Protocol 3: NMR Spectroscopy

-

Sample Preparation: Dissolve the this compound sample in a deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., Varian AH 100)[2].

-

Data Acquisition: Acquire ¹H NMR spectra.

Quantum Chemical Calculations

Protocol 4: Density Functional Theory (DFT) Calculations

-

Software: Employ a quantum chemistry software package such as Gaussian.

-

Method: Use the B3LYP hybrid functional, which has been shown to provide a good balance of accuracy and computational cost for such systems[1].

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is commonly used to provide sufficient flexibility for an accurate description of the electronic structure.

-

Calculations:

-

Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure.

-

Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

-

Electronic Properties: Compute properties such as molecular orbitals (HOMO, LUMO), Mulliken charges, and the dipole moment.

-